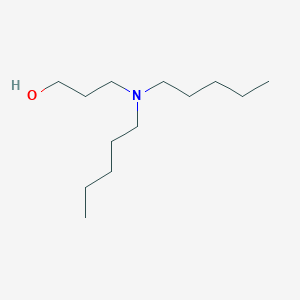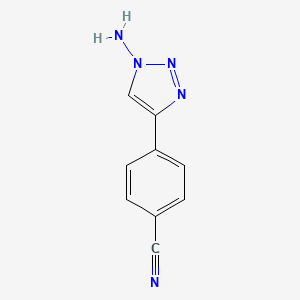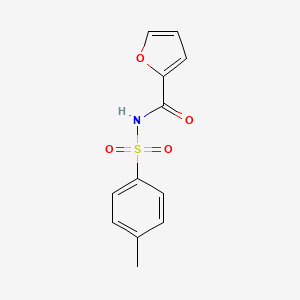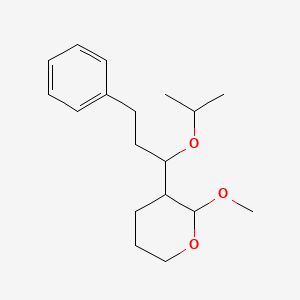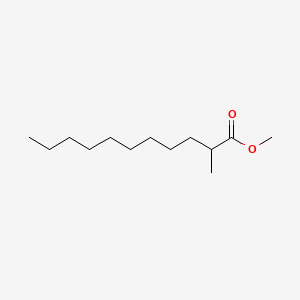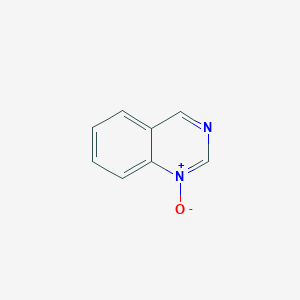
Quinazoline, 1-oxide (7CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 1-oxide (7CI,9CI) is an organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. Quinazoline, 1-oxide is a derivative where one of the nitrogen atoms in the quinazoline ring is oxidized, resulting in the formation of an N-oxide group. This compound is of significant interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline, 1-oxide can be achieved through several methods. One common approach involves the oxidation of quinazoline using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or monoperphthalic acid . The reaction typically occurs under mild conditions, and the choice of oxidizing agent can influence the yield and purity of the product.
Industrial Production Methods: Industrial production of quinazoline, 1-oxide may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Quinazoline, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinazoline dioxides.
Reduction: Reduction of the N-oxide group can regenerate the parent quinazoline compound.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, monoperphthalic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: Quinazoline dioxides.
Reduction: Quinazoline.
Substitution: Substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Quinazoline, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials
Mecanismo De Acción
Quinazoline, 1-oxide can be compared with other similar compounds, such as:
Quinazoline: The parent compound without the N-oxide group.
Quinazolinone: A derivative with a carbonyl group at the 2-position.
Quinoxaline: A related compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness: Quinazoline, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and biological activity compared to its parent compound and other derivatives .
Comparación Con Compuestos Similares
- Quinazoline
- Quinazolinone
- Quinoxaline
Propiedades
Número CAS |
54145-20-9 |
|---|---|
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
1-oxidoquinazolin-1-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-9-5-7-3-1-2-4-8(7)10/h1-6H |
Clave InChI |
NLHOVYMVGLRDPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC=[N+]2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)
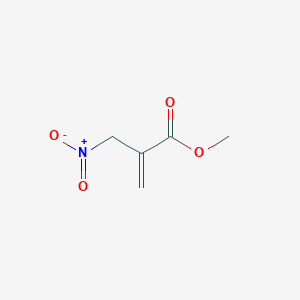
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)



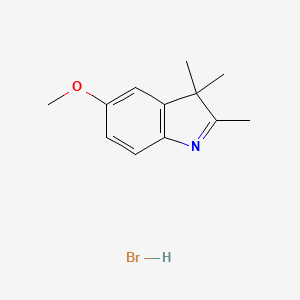
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
